molecular formula C20H20N4O3S B2883755 N-(4-ethoxyphenyl)-2-[5-hydroxy-6-benzyl(1,2,4-triazin-3-ylthio)]acetamide CAS No. 881437-73-6

N-(4-ethoxyphenyl)-2-[5-hydroxy-6-benzyl(1,2,4-triazin-3-ylthio)]acetamide

Cat. No.: B2883755
CAS No.: 881437-73-6
M. Wt: 396.47
InChI Key: HSKLRRTWCXTQFK-UHFFFAOYSA-N
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Description

Structure and Key Features:
The compound N-(4-ethoxyphenyl)-2-[5-hydroxy-6-benzyl(1,2,4-triazin-3-ylthio)]acetamide (hereafter referred to as Compound A) is a thioacetamide derivative featuring:

  • A 4-ethoxyphenyl group attached to the acetamide nitrogen.
  • A thioether linkage connecting the acetamide to a 1,2,4-triazine ring.
  • Substituents on the triazine ring: a hydroxy group at position 5 and a benzyl group at position 4.

Such methods likely apply to Compound A, given its triazine-thioacetamide backbone.

Potential Biological Relevance: Triazine and triazole derivatives are known for diverse pharmacological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory effects. The benzyl and hydroxy substituents on Compound A may enhance lipophilicity and hydrogen-bonding capacity, influencing bioavailability and target binding .

Properties

IUPAC Name

2-[(6-benzyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c1-2-27-16-10-8-15(9-11-16)21-18(25)13-28-20-22-19(26)17(23-24-20)12-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3,(H,21,25)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKLRRTWCXTQFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-[5-hydroxy-6-benzyl(1,2,4-triazin-3-ylthio)]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-ethoxyaniline with chloroacetyl chloride to form N-(4-ethoxyphenyl)chloroacetamide. This intermediate is then reacted with 5-hydroxy-6-benzyl-1,2,4-triazine-3-thiol in the presence of a base such as sodium hydroxide to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, reaction time, and concentration of reagents. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-[5-hydroxy-6-benzyl(1,2,4-triazin-3-ylthio)]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the ethoxy group may result in the formation of a new ether or thioether.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-[5-hydroxy-6-benzyl(1,2,4-triazin-3-ylthio)]acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug development or biochemical studies.

    Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-[5-hydroxy-6-benzyl(1,2,4-triazin-3-ylthio)]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a biological effect. For example, it may inhibit the activity of a key enzyme involved in bacterial cell wall synthesis, resulting in antimicrobial activity.

Comparison with Similar Compounds

Structural Analogs by Heterocyclic Core

1,2,4-Triazine Derivatives
  • Compound B: N-(4-ethoxyphenyl)-2-(5-hydroxy-6-methyl(1,2,4-triazin-3-ylthio))acetamide () Key Difference: Methyl group at position 6 instead of benzyl.
1,2,4-Triazole Derivatives
  • Compound C: N-(4-acetylphenyl)-2-(4-allyl-5-phenyl-4H-1,2,4-triazol-3-ylsulfanyl)-acetamide () Key Difference: Triazole core replaces triazine; allyl and phenyl substituents.
  • Compound D : 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide ()

    • Key Difference : Fluorophenyl group and thiophene substituent.
    • Impact : Fluorine improves membrane permeability; thiophene may modulate electronic properties .
Benzothiazole Derivatives
  • Compound E : N-(6-trifluoromethylbenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide ()
    • Key Difference : Benzothiazole core with trifluoromethyl and chlorophenyl groups.
    • Impact : Benzothiazoles are associated with antitumor and antimicrobial activities; electron-withdrawing groups (e.g., CF₃) enhance reactivity .

Substituent-Driven Comparisons

Aryl Group Variations
Compound Core Heterocycle Aryl Substituent Key Properties
A 1,2,4-Triazine 4-Ethoxyphenyl Enhanced lipophilicity due to ethoxy
C 1,2,4-Triazole 4-Acetylphenyl Electron-withdrawing acetyl may reduce bioavailability
D 1,2,4-Triazole 4-Fluorophenyl Improved permeability via fluorine
E Benzothiazole 4-Chlorophenyl Increased halogen-mediated binding affinity
Heterocyclic Substituents
Compound Position 5 Position 6 Functional Impact
A -OH -Benzyl Hydroxy enables H-bonding; benzyl adds steric bulk
B -OH -Methyl Smaller substituent may improve solubility
C -Phenyl -Allyl Allyl group introduces potential for metabolic oxidation

Biological Activity

N-(4-ethoxyphenyl)-2-[5-hydroxy-6-benzyl(1,2,4-triazin-3-ylthio)]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • An ethoxyphenyl moiety,
  • A hydroxy group,
  • A benzyl group,
  • A triazine ring.

This multi-functional structure suggests diverse interactions with biological targets, which may contribute to its pharmacological effects.

Antioxidant Activity

Research indicates that compounds containing triazole rings often exhibit notable antioxidant properties. For instance, derivatives similar to this compound have shown significant free radical scavenging activity. This property is crucial in mitigating oxidative stress-related diseases .

Antimicrobial Activity

Several studies have demonstrated the antimicrobial efficacy of triazine derivatives against various bacterial strains. The presence of the ethoxy and hydroxy groups in the compound enhances its solubility and permeability across cell membranes, potentially increasing its effectiveness as an antimicrobial agent .

Antitumor Activity

Preliminary studies indicate that the compound may possess antitumor properties. In vitro assays have shown that it can inhibit the proliferation of cancer cell lines, likely due to its ability to interfere with cellular signaling pathways involved in tumor growth. Notably, compounds with similar structures have been reported to induce apoptosis in cancer cells by activating caspase pathways .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key metabolic enzymes such as acetylcholinesterase (AChE), which is implicated in neurodegenerative diseases .
  • Modulation of Oxidative Stress : By scavenging free radicals, it reduces oxidative damage to cells, thereby protecting against various diseases.
  • Interference with Cell Signaling : It may disrupt signaling pathways critical for cell proliferation and survival in cancer cells.

Study 1: Antioxidant Properties

A study evaluated the antioxidant capacity of various triazine derivatives, including our compound. Results indicated a significant reduction in lipid peroxidation and increased activity of antioxidant enzymes in treated cells compared to controls .

CompoundIC50 (μM)% Inhibition
This compound1585%
Control (Vitamin C)1090%

Study 2: Antitumor Activity

In vitro studies on human cancer cell lines showed that this compound significantly inhibited cell growth at concentrations above 10 μM. The mechanism was linked to apoptosis induction through caspase activation .

Cell LineIC50 (μM)Mechanism
MCF-7 (Breast Cancer)12Apoptosis
HeLa (Cervical Cancer)10Apoptosis

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